molecular formula C14H17N3O B15330753 8-Methoxy-6-(piperazin-1-yl)quinoline

8-Methoxy-6-(piperazin-1-yl)quinoline

Cat. No.: B15330753
M. Wt: 243.30 g/mol
InChI Key: SEEWTIHPEJJRGL-UHFFFAOYSA-N
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Description

8-Methoxy-6-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 8th position and a piperazine ring at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-(piperazin-1-yl)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Piperazine Substitution: The piperazine ring is introduced at the 6th position through nucleophilic substitution reactions. This can be done using piperazine and a suitable leaving group on the quinoline ring, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated quinoline derivatives and piperazine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinoline-8-carboxylic acid derivatives.

Scientific Research Applications

8-Methoxy-6-(piperazin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-6-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-6-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

8-methoxy-6-piperazin-1-ylquinoline

InChI

InChI=1S/C14H17N3O/c1-18-13-10-12(17-7-5-15-6-8-17)9-11-3-2-4-16-14(11)13/h2-4,9-10,15H,5-8H2,1H3

InChI Key

SEEWTIHPEJJRGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)N3CCNCC3)C=CC=N2

Origin of Product

United States

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